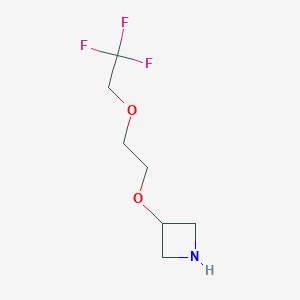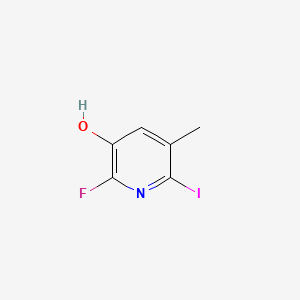
n-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine: is a compound that features a pyrrolidine ring attached to a benzyl group, which is further connected to a propan-1-amine chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.
Attachment of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Introduction of the Propan-1-amine Chain: The final step involves the attachment of the propan-1-amine chain through reductive amination or similar reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the amine to an amide.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amides and other reduced forms.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of novel polymers and resins.
作用机制
The mechanism of action of n-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine involves its interaction with specific molecular targets. The pyrrolidine ring and benzyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various physiological effects.
相似化合物的比较
n-(4-(Pyrrolidin-1-yl)benzyl)ethan-1-amine: Similar structure but with an ethan-1-amine chain instead of propan-1-amine.
n-(4-(Pyrrolidin-1-yl)benzyl)methan-1-amine: Features a methan-1-amine chain.
Uniqueness:
- The propan-1-amine chain in n-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine provides distinct physicochemical properties, such as increased hydrophobicity and steric bulk, which can influence its biological activity and interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC 名称 |
N-[(4-pyrrolidin-1-ylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C14H22N2/c1-2-9-15-12-13-5-7-14(8-6-13)16-10-3-4-11-16/h5-8,15H,2-4,9-12H2,1H3 |
InChI 键 |
PEWRCNDUXJRWQO-UHFFFAOYSA-N |
规范 SMILES |
CCCNCC1=CC=C(C=C1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)



![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)

